Octyl Orlistat, a derivative of the anti-obesity drug Orlistat, is primarily recognized for its potential in cancer research. While Orlistat itself is a potent inhibitor of fatty acid synthase (FASN) [], Octyl Orlistat offers improved bioavailability and cellular uptake [], making it more suitable for in vitro and in vivo studies. This enhanced form of Orlistat packaged within nanoparticles (NanoOrl) has shown promising results in inhibiting cancer cell growth and enhancing the efficacy of existing chemotherapeutic agents [].
Orlistat was originally developed by the pharmaceutical company Roche and is marketed under various brand names, including Xenical. Octyl Orlistat is synthesized as part of ongoing research to optimize the efficacy of lipase inhibitors and to explore their potential applications in treating obesity and related metabolic disorders.
Octyl Orlistat belongs to the class of compounds known as lipase inhibitors. It is classified under the broader category of antiobesity agents due to its mechanism of action, which involves inhibiting fat absorption in the gastrointestinal tract.
The synthesis of Octyl Orlistat can be achieved through various chemical pathways, notably using techniques that involve β-lactone intermediates. A notable method includes the tandem Mukaiyama aldol-lactonization process, which facilitates the formation of β-lactones from suitable precursors.
The molecular structure of Octyl Orlistat features a core structure similar to that of Orlistat but with an octyl side chain. This modification increases its hydrophobic character.
Octyl Orlistat undergoes several chemical reactions during its synthesis, including:
The reactions are typically performed under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
Octyl Orlistat inhibits pancreatic lipase by binding to its active site, preventing the enzyme from hydrolyzing triglycerides into free fatty acids and monoglycerides. This inhibition results in reduced fat absorption from the diet.
Relevant analyses indicate that Octyl Orlistat maintains its structural integrity under physiological conditions, which is critical for its function as a therapeutic agent.
Octyl Orlistat has potential applications beyond weight management:
The evolution of lipase inhibitors began with the 1981 discovery of lipstatin, a natural product isolated from Streptomyces toxytricini. Lipstatin’s irreversible inhibition of pancreatic and gastric lipases inspired the development of tetrahydrolipstatin (Orlistat), a hydrogenated derivative with improved stability, patented by Hoffmann-La Roche in 1983. Initial research focused on dyslipidemia, but the observation of reduced calorie absorption shifted the focus to obesity treatment. Orlistat’s 1999 FDA approval marked the first clinically viable lipase inhibitor, though its side effects spurred efforts to develop analogs like Cetilistat (a benzoxazinone-class inhibitor) and homologated derivatives such as Octyl Orlistat. These analogs aim to refine pharmacological profiles while retaining core inhibitory mechanisms [1] [4] [9].
Table 1: Key Lipase Inhibitors in Historical Context
Compound | Source/Class | IC₅₀ (μg/mL) | Primary Research/Clinical Role |
---|---|---|---|
Lipstatin | Natural (β-lactone) | 0.069 | Prototype inhibitor |
Orlistat | Semi-synthetic (β-lactone) | 0.12 | FDA-approved obesity drug |
Cetilistat | Synthetic (benzoxazinone) | 0.00239 | Experimental obesity agent |
Octyl Orlistat | Synthetic (homologated β-lactone) | N/A | Metabolic research tool |
Orlistat analogs are classified by modifications to four key regions: (1) the β-lactone ring, (2) N-formyl leucine group, (3) ester linkage, and (4) alkyl side chains. Octyl Orlistat belongs to the side chain-homologated subclass, where the C3 hexyl group of Orlistat is replaced with an octyl chain. This extension enhances:
Table 2: Structural Comparison of Orlistat and Key Analogs
Compound | R Group at C3 | Core Scaffold | Inhibition Mechanism |
---|---|---|---|
Orlistat | Hexyl | β-lactone | Irreversible |
Octyl Orlistat | Octyl | β-lactone | Irreversible |
Cetilistat | N/A | Benzoxazinone | Reversible |
Octyl Orlistat’s primary utility lies in mechanistic studies of lipid digestion and absorption. It inhibits pancreatic and gastric lipases by covalently binding to their catalytic triads, reducing triglyceride hydrolysis into absorbable free fatty acids. Research applications include:
Table 3: Research Applications of Octyl Orlistat in Metabolic Studies
Study Focus | Key Finding | Significance |
---|---|---|
Sterol metabolism | ↓ 7α-OHC, ↓ sitosterol/cholesterol ratios | Links obesity treatment to reduced CVD risk |
FASN inhibition | 76% reduction in glioblastoma cell viability | Supports repurposing for oncology |
Pharmaceutical quality | Detected in 7/9 generic Orlistat formulations | Highlights need for rigorous impurity controls |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: